Cas no 2171748-88-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid
- EN300-1481599
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
- 2171748-88-0
-
- インチ: 1S/C27H27N3O5/c1-30(16-18-12-14-28-15-13-18)26(33)24(10-11-25(31)32)29-27(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-15,23-24H,10-11,16-17H2,1H3,(H,29,34)(H,31,32)
- InChIKey: LQCFJDJKIGUNIT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(N(C)CC1C=CN=CC=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 473.19507097g/mol
- どういたいしつりょう: 473.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 109Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481599-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1481599-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1481599-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1481599-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481599-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1481599-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1481599-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1481599-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1481599-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1481599-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid |
2171748-88-0 | 10g |
$14487.0 | 2023-05-26 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acidに関する追加情報
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic Acid (CAS No. 2171748-88-0)
The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid, identified by its CAS number 2171748-88-0, represents a significant advancement in the realm of pharmaceutical chemistry. This intricate molecular structure, characterized by its multifaceted functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.
At the core of this compound's utility lies its sophisticated architecture, which includes a fluoren-9-ylmethoxycarbonyl moiety and a methyl(pyridin-4-yl)methylcarbamoyl group. These components are strategically positioned to interact with biological targets in novel ways, making the compound a promising candidate for further exploration in therapeutic contexts. The presence of these functional groups not only enhances the compound's solubility and bioavailability but also contributes to its binding affinity and specificity.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways with high precision. The fluoren-9-ylmethoxycarbonyl group, in particular, has been extensively studied for its ability to enhance the pharmacokinetic properties of drug candidates. This group is known to improve metabolic stability and reduce susceptibility to enzymatic degradation, thereby extending the half-life of the parent molecule. Similarly, the methyl(pyridin-4-yl)methylcarbamoyl moiety has been shown to enhance binding interactions with proteins, making it an attractive feature for designing selective inhibitors.
The combination of these features has positioned 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid as a versatile tool for medicinal chemists. Its ability to interact with multiple targets suggests potential applications in treating a wide range of diseases, including those associated with inflammation, cancer, and neurodegeneration. Furthermore, the compound's structural complexity allows for further derivatization, enabling researchers to fine-tune its properties for specific therapeutic needs.
Recent studies have highlighted the importance of structure-based drug design in optimizing therapeutic efficacy. The three-dimensional structure of this compound has been computationally modeled to predict its binding interactions with potential targets. These models have revealed that the compound can form stable complexes with enzymes and receptors involved in critical biological processes. Such insights have guided the development of novel analogs with enhanced potency and reduced side effects.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure. These methodologies not only showcase the ingenuity of modern synthetic strategies but also highlight the importance of precision in chemical transformations.
The pharmacological profile of this compound is still under investigation, but preliminary data suggest promising results. In vitro studies have demonstrated that it can modulate key signaling pathways associated with disease progression. Additionally, animal models have shown encouraging signs of therapeutic activity without significant toxicity. These findings underscore the potential of this compound as a lead molecule for further development.
The future direction of research on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will accelerate the discovery process by enabling rapid assessment of molecular interactions. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-y m)methylcarbamoyl}butanoic acid (CAS No. 2171748-88) exemplifies the cutting edge of pharmaceutical innovation. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new treatments. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
2171748-88-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid) 関連製品
- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)
- 160431-75-4(Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)
- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)
- 2321331-92-2(4-(methoxymethyl)-1-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)
- 2171347-28-5((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)
- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)




